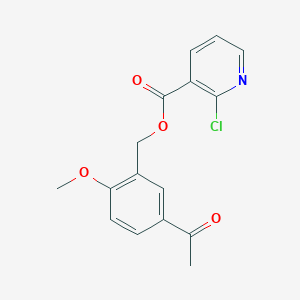
(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloropyridine-3-carboxylic acid with (5-acetyl-2-methoxyphenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride as a base in dimethylformamide (DMF).
Major Products Formed
Oxidation: (5-Hydroxy-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate.
Reduction: (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxypyridine-3-carboxylate.
Substitution: (5-Acetyl-2-methoxyphenyl)methyl 2-aminopyridine-3-carboxylate.
科学研究应用
Chemistry
In organic synthesis, (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features enable it to interact with biological macromolecules, providing insights into molecular mechanisms and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic and heterocyclic structures enable it to form stable complexes with proteins and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- (5-Acetyl-2-methoxyphenyl)methyl 2-aminopyridine-3-carboxylate
- (5-Acetyl-2-methoxyphenyl)methyl 2-hydroxypyridine-3-carboxylate
- (5-Acetyl-2-methoxyphenyl)methyl 2-thiopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, (5-Acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom in the pyridine ring This chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications
属性
CAS 编号 |
733005-98-6 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC 名称 |
(5-acetyl-2-methoxyphenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)11-5-6-14(21-2)12(8-11)9-22-16(20)13-4-3-7-18-15(13)17/h3-8H,9H2,1-2H3 |
InChI 键 |
IZLCEONLHVBXQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC(=O)C2=C(N=CC=C2)Cl |
溶解度 |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
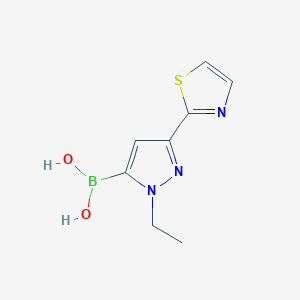
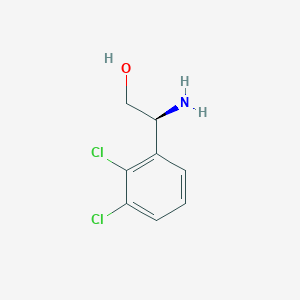
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
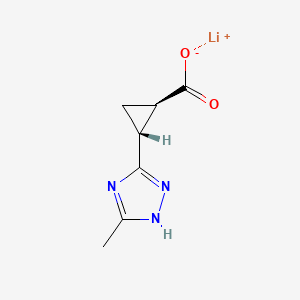
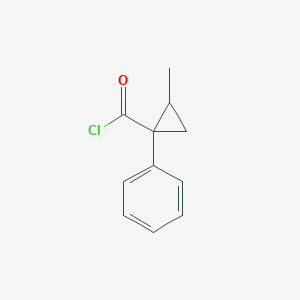
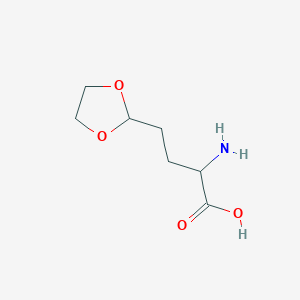
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
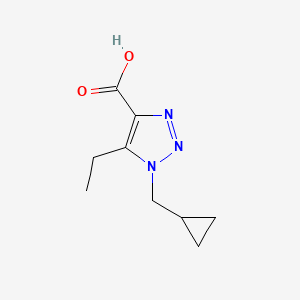


![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)

